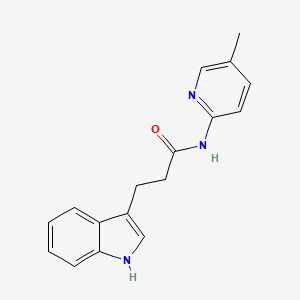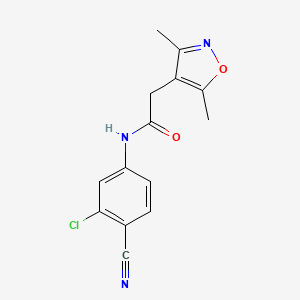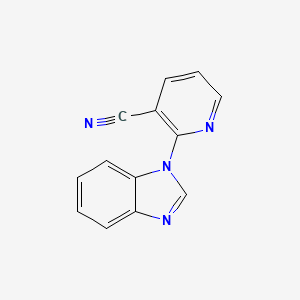![molecular formula C14H17N3O2 B7461382 1-[2-(2-Methyl-2,3-dihydroindol-1-yl)acetyl]imidazolidin-2-one](/img/structure/B7461382.png)
1-[2-(2-Methyl-2,3-dihydroindol-1-yl)acetyl]imidazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(2-Methyl-2,3-dihydroindol-1-yl)acetyl]imidazolidin-2-one, also known as MI, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MI has been shown to have various biochemical and physiological effects, making it a promising candidate for drug development. In
Wirkmechanismus
The mechanism of action of 1-[2-(2-Methyl-2,3-dihydroindol-1-yl)acetyl]imidazolidin-2-one is not fully understood. However, it is believed to act through the inhibition of various enzymes and signaling pathways. 1-[2-(2-Methyl-2,3-dihydroindol-1-yl)acetyl]imidazolidin-2-one has been shown to inhibit the activity of histone deacetylases, which are involved in gene expression regulation. It also inhibits the activation of nuclear factor-kappa B, a transcription factor that plays a key role in inflammation.
Biochemical and Physiological Effects:
1-[2-(2-Methyl-2,3-dihydroindol-1-yl)acetyl]imidazolidin-2-one has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. 1-[2-(2-Methyl-2,3-dihydroindol-1-yl)acetyl]imidazolidin-2-one also reduces the production of pro-inflammatory cytokines, which are involved in the immune response. Additionally, 1-[2-(2-Methyl-2,3-dihydroindol-1-yl)acetyl]imidazolidin-2-one has been shown to improve cognitive function and reduce oxidative stress in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-[2-(2-Methyl-2,3-dihydroindol-1-yl)acetyl]imidazolidin-2-one is its relatively simple synthesis method, which makes it readily available for laboratory experiments. However, one limitation is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
1-[2-(2-Methyl-2,3-dihydroindol-1-yl)acetyl]imidazolidin-2-one has shown great potential for drug development, and there are several future directions for research. One direction is to investigate the use of 1-[2-(2-Methyl-2,3-dihydroindol-1-yl)acetyl]imidazolidin-2-one as a treatment for various types of cancer. Another direction is to explore its potential as a treatment for neurodegenerative disorders. Additionally, further research is needed to fully understand the mechanism of action of 1-[2-(2-Methyl-2,3-dihydroindol-1-yl)acetyl]imidazolidin-2-one and to optimize its pharmacological properties.
In conclusion, 1-[2-(2-Methyl-2,3-dihydroindol-1-yl)acetyl]imidazolidin-2-one is a promising chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. Its simple synthesis method and various biochemical and physiological effects make it a promising candidate for drug development. Further research is needed to fully understand its mechanism of action and optimize its pharmacological properties.
Synthesemethoden
The synthesis of 1-[2-(2-Methyl-2,3-dihydroindol-1-yl)acetyl]imidazolidin-2-one involves the reaction between 2-methyl-2,3-dihydroindole and imidazolidine-2-one in the presence of acetic anhydride. The reaction proceeds under mild conditions and yields a white crystalline product. The purity of the product can be improved through recrystallization.
Wissenschaftliche Forschungsanwendungen
1-[2-(2-Methyl-2,3-dihydroindol-1-yl)acetyl]imidazolidin-2-one has been extensively studied for its potential therapeutic applications. It has been shown to possess anticancer, anti-inflammatory, and antiviral properties. 1-[2-(2-Methyl-2,3-dihydroindol-1-yl)acetyl]imidazolidin-2-one has also been investigated as a potential treatment for Alzheimer's disease and other neurodegenerative disorders.
Eigenschaften
IUPAC Name |
1-[2-(2-methyl-2,3-dihydroindol-1-yl)acetyl]imidazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-10-8-11-4-2-3-5-12(11)17(10)9-13(18)16-7-6-15-14(16)19/h2-5,10H,6-9H2,1H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUZJAHCJUUKMFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1CC(=O)N3CCNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(2-Methyl-2,3-dihydroindol-1-yl)acetyl]imidazolidin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Ethyl 4-fluoro-3-[(4-hydroxypiperidin-1-yl)methyl]-1-benzothiophene-2-carboxylate](/img/structure/B7461341.png)
![2-Phenyl-3a,4,4a,5,6,7,8,8a-octahydroimidazo[1,5-a]indole-1,3-dione](/img/structure/B7461356.png)






